molecular formula C7H13N B3299150 Bicyclo[4.1.0]heptan-7-amine CAS No. 89894-86-0

Bicyclo[4.1.0]heptan-7-amine

Cat. No. B3299150
CAS RN: 89894-86-0
M. Wt: 111.18 g/mol
InChI Key: DYJJOXPTDCNLEF-UHFFFAOYSA-N
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Description

“Bicyclo[4.1.0]heptan-7-amine” is a structurally unique compound . It contains a total of 22 bonds, including 9 non-H bonds, 1 three-membered ring, 1 six-membered ring, 1 seven-membered ring, and 1 primary amine (aliphatic) .


Synthesis Analysis

The synthesis of “Bicyclo[4.1.0]heptan-7-amine” involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “Bicyclo[4.1.0]heptan-7-amine” is unique and complex . It features a bridging C(1)-C(3) bond and a nitrogen atom at one bridgehead . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions .


Chemical Reactions Analysis

“Bicyclo[4.1.0]heptan-7-amine” can participate in a range of strain-releasing reactions . These reactions typically cleave the central, strained bond to deliver cyclobutanes or azetidines .


Physical And Chemical Properties Analysis

“Bicyclo[4.1.0]heptan-7-amine” has a molecular weight of 111.19 . It is a liquid at room temperature .

Mechanism of Action

The mechanism of action of “Bicyclo[4.1.0]heptan-7-amine” involves a formal [4 + 2] cycloaddition reaction . This reaction is enabled by organocatalysis and allows for the rapid synthesis of a wide range of bicyclo [2.2.1]heptane-1-carboxylates .

Safety and Hazards

“Bicyclo[4.1.0]heptan-7-amine” is classified as a dangerous substance . It has hazard statements H226, H302, H314, H335, indicating that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

There has been a resurgent interest in the chemistry of “Bicyclo[4.1.0]heptan-7-amine” in recent years . This is driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . Future research will likely focus on exploring the diverse chemistry that “Bicyclo[4.1.0]heptan-7-amine” can access and its value as a synthetic precursor to cyclobutanes and azetidines .

properties

IUPAC Name

bicyclo[4.1.0]heptan-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJJOXPTDCNLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309236
Record name Bicyclo[4.1.0]heptan-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[4.1.0]heptan-7-amine

CAS RN

89894-86-0
Record name Bicyclo[4.1.0]heptan-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89894-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[4.1.0]heptan-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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